6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
CAS No.:
Cat. No.: VC18646072
Molecular Formula: C11H17NO5
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid -](/images/structure/VC18646072.png)
Specification
Molecular Formula | C11H17NO5 |
---|---|
Molecular Weight | 243.26 g/mol |
IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
Standard InChI | InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-12)6-16-7(11)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Standard InChI Key | DKZTWHKDKGKZFY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)COC2C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid (C₁₁H₁₇NO₅, MW 243.26 g/mol) features a spiro[3.3]heptane core, where two rings share a single atom—a hallmark of spirocyclic compounds. The 2-oxa-6-aza designation indicates the presence of an oxygen atom in one ring and a nitrogen atom in the other. The Boc group (-OC(O)C(CH₃)₃) is attached to the nitrogen, while the carboxylic acid (-COOH) functionalizes the third position of the oxygen-containing ring .
The stereochemistry of the molecule, particularly the (3R) enantiomer, influences its reactivity and biological interactions. X-ray crystallography and NMR studies confirm the chair-like conformation of the spirocyclic system, which minimizes steric strain and stabilizes the molecule.
Electronic and Steric Effects
The Boc group introduces significant steric bulk, shielding the nitrogen atom from undesired nucleophilic attacks during synthesis . Concurrently, the electron-withdrawing nature of the carbonyl group in the carboxylic acid enhances the acidity of the adjacent proton (pKa ≈ 4.5), facilitating deprotonation under mild basic conditions. This duality enables precise control over reaction pathways in multi-step syntheses.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 6-tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves a multi-step sequence:
-
Cyclization to Form Spiro Core:
Aza-Michael addition or [3+2] cycloaddition reactions construct the spiro[3.3]heptane skeleton. For example, reacting a γ-lactam with an epoxide under basic conditions yields the 2-oxa-6-azaspiro intermediate . -
Boc Protection:
The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step achieves >90% yield under anhydrous conditions . -
Carboxylic Acid Introduction:
Oxidation of a primary alcohol or hydrolysis of a nitrile group installs the carboxylic acid functionality. TEMPO/NaClO₂ systems are commonly employed for selective oxidation.
Representative Reaction Scheme:
Optimization Challenges
Scalability remains a critical concern due to the sensitivity of the spirocyclic framework to ring-opening reactions under acidic or high-temperature conditions . Recent patents highlight improved yields (75–85%) through microwave-assisted synthesis, which reduces reaction times from 24 hours to 2–4 hours.
Applications in Organic Synthesis and Drug Discovery
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of:
-
Protease Inhibitors: The spirocyclic structure mimics the transition state of peptide bond hydrolysis, making it valuable for designing inhibitors targeting HIV-1 protease or HCV NS3/4A.
-
Kinase Inhibitors: Functionalization at the carboxylic acid position enables conjugation to heterocyclic scaffolds, enhancing binding affinity for ATP pockets.
Peptide Chemistry
The Boc group’s orthogonality to Fmoc/t-Bu protection strategies allows seamless integration into solid-phase peptide synthesis (SPPS). Deprotection with trifluoroacetic acid (TFA) reveals the free amine for subsequent coupling .
Application | Role of Compound | Example Drug Candidate |
---|---|---|
Antiviral Therapeutics | Core scaffold for protease inhibition | Simeprevir analogs |
Anti-inflammatory Agents | Spacer in PEGylated conjugates | PEG-interleukin-2 derivatives |
Physical and Chemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition at temperatures >150°C or under prolonged exposure to strong acids/bases .
Property | Value |
---|---|
Melting Point | 128–132°C (decomposes) |
LogP (Octanol-Water) | 1.2 ± 0.3 |
Storage Conditions | 2–8°C, inert atmosphere |
Spectroscopic Data
-
IR (KBr): 1740 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.85–4.10 (m, 4H, spiro-CH₂), 4.35 (s, 1H, bridgehead H).
Precautionary Measure | Implementation |
---|---|
Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |
Ventilation | Fume hood for powder handling |
Spill Management | Absorb with inert material, dispose as hazardous waste |
Comparative Analysis with Related Spirocyclic Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |
---|---|---|---|---|
6-Boc-2-oxa-6-azaspiro[3.3]heptane | C₁₀H₁₇NO₃ | 199.25 g/mol | Boc-protected amine | Nucleophile in alkylation |
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C₁₁H₁₇NO₃ | 211.26 g/mol | Ketone, Boc group | Intermediate in heterocycle synthesis |
The carboxylic acid moiety in 6-tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid distinguishes it from analogs, enabling direct conjugation to amines or alcohols without additional activation steps .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume